molecular formula C14H11ClN4O B11101162 6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11101162
M. Wt: 286.71 g/mol
InChI Key: GPWYRDPTGJYJNL-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrano[2,3-c]pyrazole core, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile in the presence of a catalyst. For instance, CoCeO2 nanoparticles have been used as an efficient, reusable, and heterogeneous catalyst in an aqueous medium . This method is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions are likely to be applied to scale up the synthesis process. The use of non-toxic materials, simple workup procedures, and reusable catalysts are key factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and chloro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes and signaling pathways, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

6-amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H11ClN4O/c1-7-11-12(8-4-2-3-5-10(8)15)9(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)

InChI Key

GPWYRDPTGJYJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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